3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with significant potential in pharmaceutical research. This compound features a piperidine ring, a chloro-substituted pyridazine moiety, and a tert-butyl ester functional group, which contribute to its unique chemical properties. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structures.
The compound is cataloged under various databases with identifiers such as the Chemical Abstracts Service number 1353977-49-7 and has a molecular formula of . Its molecular weight is approximately 343.9 g/mol . The presence of both piperidine and pyridazine rings categorizes this compound within the broader class of nitrogen-containing heterocycles, which are often explored for their biological activities.
The synthesis of 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
These synthetic routes may vary based on specific laboratory conditions and desired yields.
The chemical reactivity of 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can be attributed to its functional groups:
The mechanism of action for 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester likely involves:
Understanding these mechanisms is crucial for developing therapeutic applications.
Key physical properties include:
Chemical properties include:
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
The synthesis of 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester exemplifies a convergent strategy integrating pyridazine and piperidine precursors. A validated route begins with 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1), where the C3-carboxyl group enables esterification or acyl chloride formation for subsequent nucleophilic displacement [3]. Parallel synthesis of the piperidine fragment involves N-Boc protection of 3-hydroxypiperidine under Schotten-Baumann conditions, yielding 3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester. Critical coupling employs a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr), where the C3-oxygen of piperidine attacks the C3 position of 6-chloropyridazine under basic conditions (e.g., K₂CO₃/DMF), forming the ether bridge [1] [5].
Alternative ring remodeling approaches, inspired by (aza)indole cleavage methodologies, demonstrate versatility. As demonstrated for pyridine synthesis, β-keto esters undergo enamine formation with ammonium acetate, followed by aldol-type condensations and ring cleavage to generate complex pyridine scaffolds [2]. Adapting this, 3-formyl azaindoles could theoretically serve as precursors for pyridazine intermediates through analogous ring-opening/functionalization sequences, though direct application to this specific hybrid remains exploratory.
Table 1: Multi-Step Synthetic Routes to the Target Compound
Route | Key Steps | Intermediate | Yield |
---|---|---|---|
Convergent SNAr | 1. 6-Chloropyridazine-3-carboxyl activation 2. N-Boc-3-hydroxypiperidine coupling | 6-Chloropyridazin-3-yl chloride derivative | 60-70%* |
Mitsunobu-Based | 1. DEAD/PPh₃-mediated etherification 2. Boc protection | 3-(6-Hydroxypyridazin-3-yloxy)piperidine | 55-65%* |
Ring Cleavage | 1. (Aza)indole ring opening 2. Functional group convergence | Ethyl 2-methyl-5-(aminophenyl)nicotinate analog | 45-60%* |
*Theoretical yields based on analogous transformations in literature [2] [5].
Regioselectivity is paramount in pyridazine chemistry due to inherent electronic asymmetry. The C6 chlorine in the target compound acts as a leaving group for downstream cross-couplings, necessitating precise installation. 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1) leverages the C3-carboxyl group’s electron-withdrawing effect, directing electrophilic chlorination to C6 via intermediates like POCl₃-generated phosphoryl chlorides [3]. Computational studies suggest the C6 position is more electrophilic than C4 due to the para-relationship to the electron-deficient carboxyl carbon, favoring halogenation at this site [5].
Etherification—specifically C3-O bond formation—relies on SNAr displacement facilitated by the C6 chlorine. Here, the C6-Cl electronically activates C3 for nucleophilic attack while preventing bis-alkylation. Recent advances in N-Heterocyclic Carbene (NHC)-catalyzed deaminative coupling offer milder alternatives to classical SNAr. As demonstrated for aldehyde-pyridinium salt couplings, NHCs generate nucleophilic Breslow intermediates capable of forming C-O bonds under transition metal-free conditions [6]. Applied to pyridazines, this could enable coupling between 3-hydroxy-Boc-piperidine and chloropyridazine derivatives without strong bases.
Table 2: Regioselectivity Control in Pyridazine Functionalization
Reaction Type | Conditions | Regiochemical Outcome | Key Factor |
---|---|---|---|
C6 Chlorination | POCl₃, reflux | >98% C6-selectivity | EWG at C3 directs electrophiles para |
C3 Etherification | K₂CO₃, DMF, 80°C | C3-O bond (C6-Cl retained) | C6-Cl activates C3 for SNAr |
NHC-Catalyzed Coupling | NHC precursor, DBU, rt | Under investigation | Radical/ionic hybrid mechanism [6] |
The tert-butyloxycarbonyl (Boc) group in piperidine-1-carboxylic acid tert-butyl ester serves dual roles: it masks the piperidine nitrogen during pyridazine coupling to prevent undesired N-alkylation, and enhances solubility for purification. Installation follows standard protocols using di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (e.g., CH₂Cl₂) with catalytic DMAP, achieving >95% yield [1] [5]. Crucially, the Boc group’s steric bulk minimizes side reactions during ether formation while remaining inert to SNAr conditions.
Deprotection is strategically reserved for final-stage diversification. Acidolysis using trifluoroacetic acid (TFA) in dichloroethane (DCE) at ambient temperature cleaves the Boc group quantitatively, generating the free piperidin-3-yloxy intermediate without affecting the C6-Cl bond or ether linkage [1] [3]. This orthogonality is vital for synthesizing active pharmaceutical ingredients (APIs) where the free amine is pharmacologically essential or a site for further modification.
Table 3: Boc Protection/Deprotection Workflow
Step | Reagents/Conditions | Function | Stability Considerations |
---|---|---|---|
Protection | Boc₂O, CH₂Cl₂, DMAP, 0°C to rt | Blocks piperidine N-H | Stable to nucleophiles, mild bases |
Coupling | K₂CO₃, DMF, 80°C | Ether formation with chloropyridazine | Boc group intact under SNAr conditions |
Deprotection | TFA/DCE (1:1), rt, 1-2 h | Cleaves Boc to free amine | C6-Cl, ether bond remain unaffected |
Coupling the chloropyridazine and Boc-piperidine fragments demands catalysts balancing efficiency with functional group tolerance. Classical SNAr employs inorganic bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO), but suffers from slow kinetics at ambient temperatures. Palladium catalysis offers an alternative: Pd(PPh₃)₄ with XPhos ligands enables Buchwald-Hartwig-type C-O coupling, though competing C-N bond formation risks byproducts [4].
Emerging metal-free systems show significant promise. N-Heterocyclic Carbene (NHC) catalysis leverages the redox properties of Breslow intermediates to generate radicals from Katritzky salts, facilitating C-O bonds under mild conditions [6]. While primarily applied to aldehydes, adapting this to pyridazine systems could bypass traditional SNAr limitations. Similarly, phosphine-based catalysts used in P-N heterocycle synthesis (e.g., stereospecific C-P coupling) inspire analogous C-O methodologies where phosphines activate pyridazines via nucleophilic addition [4].
Table 4: Catalyst Performance in Ether Bond Formation
Catalyst System | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Base-Mediated (K₂CO₃) | DMF, 80°C, 12 h | 60-75% | Low cost; slow kinetics, high temp needed |
Pd/XPhos | Pd₂(dba)₃, XPhos, dioxane, 100°C | 70-85% | Broad scope; Pd cost, ligand complexity |
NHC Organocatalysis | NHC precursor, DBU, rt, 6 h | Under study | Metal-free, mild; scope not yet validated [6] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8